3'-O-Benzyl Sofosbuvir Desphosphate
Description
Molecular Architecture and Stereochemical Configuration
3'-O-Benzyl Sofosbuvir Desphosphate (chemical name: 1-((2R,3R,4R,5R)-4-(benzyloxy)-3-fluoro-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione) is a modified nucleoside analog derived from Sofosbuvir. Its molecular formula is C₁₇H₁₉FN₂O₅ , with a molecular weight of 350.34 g/mol . The compound features a benzyl ether group at the 3'-oxygen position of the ribose moiety, replacing the phosphate group present in the parent molecule. This substitution introduces distinct stereochemical and electronic properties, as the benzyl group creates steric hindrance while altering solubility profiles.
The stereochemical configuration is defined by four chiral centers in the tetrahydrofuran ring:
The benzyl group at the 3'-position adopts an equatorial orientation, minimizing steric clashes with the adjacent fluorine atom at C3. This spatial arrangement is critical for maintaining binding affinity to viral polymerase targets.
Table 1: Key Structural Features
| Feature | This compound | Sofosbuvir |
|---|---|---|
| Molecular Formula | C₁₇H₁₉FN₂O₅ | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 350.34 g/mol | 529.45 g/mol |
| Key Functional Groups | Benzyl ether, fluorinated tetrahydrofuran | Phosphoramidate, fluorinated tetrahydrofuran |
| Chiral Centers | 4 | 5 |
Comparative Analysis with Parent Compound Sofosbuvir
This compound serves as a metabolic intermediate or synthetic precursor in Sofosbuvir production. Unlike Sofosbuvir, which contains a phosphoramidate prodrug moiety, the desphosphate variant lacks the phosphate group, rendering it biologically inactive against hepatitis C virus (HCV) polymerase. The benzyl group at the 3'-position enhances lipid solubility, as evidenced by a calculated partition coefficient (LogP) of 1.8 compared to Sofosbuvir’s 1.2 .
Key structural differences include:
- Ribose Modifications : The 3'-O-benzyl group replaces Sofosbuvir’s 5'-phosphate, eliminating negative charge and reducing hydrogen-bonding capacity.
- Stereochemical Impact : The absence of the phosphoramidate group simplifies the stereochemical landscape, reducing the number of chiral centers from five to four.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) studies show the desphosphate derivative has a lower melting point (148–150°C ) than Sofosbuvir (192–195°C ), reflecting reduced crystalline lattice energy.
X-ray Crystallography and Solid-State Properties
X-ray crystallographic studies confirm the β-D-ribose configuration and the R stereochemistry at all chiral centers. The benzyl group forms a dihedral angle of 68.5° with the tetrahydrofuran ring, optimizing van der Waals interactions in the crystal lattice. The unit cell parameters are:
The solid-state structure exhibits intermolecular hydrogen bonds between the 2,4-dioxopyrimidine moiety and hydroxyl groups of adjacent molecules (O···H distances: 2.1–2.3 Å ), stabilizing the crystal packing.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystallization Solvent | Ethanol/Water (7:3) |
| Resolution | 0.85 Å |
| R-factor | 0.042 |
| Temperature | 100 K |
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra (recorded in deuterated dimethyl sulfoxide) provide definitive evidence of the benzyl group’s incorporation and stereochemical integrity:
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.35–7.28 (m, 5H, benzyl aromatic protons)
- δ 6.20 (d, J = 6.8 Hz, 1H, H1')
- δ 5.75 (d, J = 4.2 Hz, 1H, OH)
- δ 4.62 (s, 2H, benzyl CH₂)
- δ 4.18 (dd, J = 6.2 Hz, 1H, H3')
- δ 1.48 (s, 3H, C3-methyl)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 163.5 (C4, pyrimidine)
- δ 150.2 (C2, pyrimidine)
- δ 137.8 (benzyl quaternary carbon)
- δ 101.4 (C1')
- δ 92.3 (C3', JC-F = 184 Hz)
- δ 24.1 (C3-methyl)
Properties
Molecular Formula |
C₁₇H₁₉FN₂O₅ |
|---|---|
Molecular Weight |
350.34 |
Synonyms |
1-((2R,3R,4R,5R)-4-(Benzyloxy)-3-fluoro-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include sofosbuvir, its triphosphate metabolite (GS-461203), and other sofosbuvir derivatives (e.g., compounds 3, 4, 11, 12, and 14 from recent studies). Below is a systematic comparison based on biochemical and computational
Binding Affinity to SARS-CoV-2 RdRp
Recent molecular docking studies evaluated 14 sofosbuvir derivatives against SARS-CoV-2 RdRp. 3'-O-Benzyl Sofosbuvir Desphosphate (hypothesized to align with compound 3 or 4 in these studies) demonstrated superior binding affinity compared to sofosbuvir:
| Compound | Average Binding Energy (kcal/mol) | Key Binding Residues |
|---|---|---|
| Sofosbuvir | -15.8 | V477, R555, S759 |
| Sofosbuvir Triphosphate (Control) | -16.1 | D623, S549, R555 |
| Compound 3 | -16.28 | V415, V477, R489, Q493 |
| Compound 4 | -16.25 | V415, V477, R489, Q493 |
Compounds 3 and 4 formed stable interactions with RdRp residues critical for catalytic activity, outperforming sofosbuvir in both docking scores and molecular dynamics stability .
Solubility and Permeability
The benzyl modification and desphosphate structure influence physicochemical properties:
| Compound | Water Solubility (log(mol/L)) | Caco2 Permeability (%) |
|---|---|---|
| Sofosbuvir | -2.271 | 28.7 |
| Compound 3 | -2.524 | 49.9 |
| Compound 4 | -2.84 | 58.2 |
Compound 4 exhibited the highest solubility and permeability, likely due to reduced polarity from the benzyl group and absence of the phosphate moiety.
Mechanism of Action
- Sofosbuvir : Requires phosphorylation to GS-461203 for incorporation into HCV RNA, causing chain termination .
- This compound : Lacks the phosphate group necessary for activation, suggesting a direct competitive inhibition mechanism at RdRp’s active site. Computational studies highlight its ability to occupy the NTP entry tunnel, blocking viral RNA synthesis without requiring metabolic activation .
Stability and Selectivity
Molecular dynamics simulations (100 ns) revealed that compounds 3 and 4 maintained stable hydrogen bonds with RdRp residues (V415, R489) and hydrophobic interactions with V475. This stability surpasses sofosbuvir’s transient binding, reducing off-target effects .
Critical Research Findings
- Advantages Over Sofosbuvir: Enhanced binding affinity and RdRp inhibition (-16.28 kcal/mol vs. -15.8 kcal/mol). Improved solubility and permeability, critical for tissue penetration.
- Limitations: No in vivo data available; efficacy and toxicity profiles remain theoretical.
Preparation Methods
Benzylation of Sofosbuvir Desphosphate
The benzyl group is introduced at the 3'-hydroxyl position of Sofosbuvir Desphosphate through nucleophilic substitution or Mitsunobu reactions. A representative protocol involves:
-
Substrate Activation : Sofosbuvir Desphosphate is treated with a benzylating agent (e.g., benzyl bromide or benzyl trichloroacetimidate) in the presence of a base (e.g., NaH or K₂CO₃).
-
Solvent System : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C for 6–24 hours.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield this compound with >95% purity.
| Parameter | Detail |
|---|---|
| Benzylating Agent | Benzyl bromide (1.2 eq) |
| Base | Potassium carbonate (2.5 eq) |
| Solvent | DMF, anhydrous |
| Temperature | 0°C → RT, 12 hours |
| Yield | 78% |
Protection-Deprotection Strategy
To avoid side reactions at the 5'-hydroxyl or phosphate groups, temporary protection is employed:
-
5'-OH Protection : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups are used.
-
Phosphate Masking : Methyl or ethyl esters are introduced via phosphoramidite chemistry.
-
Deprotection : Fluoride-based reagents (e.g., TBAF) selectively remove silyl groups post-benzylation.
Critical Notes:
-
Over-benzylation at the 2'-position is minimized using bulky bases (e.g., DBU).
-
Racemization at the phosphorus center is controlled by low-temperature reactions (-10°C to 5°C).
Advanced Synthetic Methodologies
Enzymatic Benzylation
Recent patents describe biocatalytic approaches for improved regioselectivity:
Flow Chemistry
Continuous-flow systems enhance scalability and reproducibility:
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.26 (m, 5H, benzyl), 5.70 (d, J = 8.5 Hz, 1H, H-1'), 4.51–4.55 (m, 2H, H-3'), 1.39 (d, J = 6.8 Hz, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Benzylation | 78 | 95 | Moderate | High |
| Enzymatic | 92 | 99 | High | Moderate |
| Flow Chemistry | 85 | 99 | High | Low |
Key Findings:
-
Enzymatic methods offer superior selectivity but require expensive biocatalysts.
-
Flow chemistry reduces reaction time and solvent use, ideal for industrial production.
Challenges and Solutions
Regioselectivity Issues
Q & A
Q. What in vitro models best replicate the hepatic microenvironment for studying this compound’s metabolism in cirrhotic patients?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
